Acute Oral Toxicity: DBAA vs. MBAA
In a direct head-to-head acute toxicity study in adult male rats, dibromoacetic acid (DBAA) exhibited an oral LD₅₀ of 1737 mg/kg, representing approximately 10-fold lower acute lethality than monobromoacetic acid (MBAA) at LD₅₀ 177 mg/kg [1]. Despite this lower acute lethality, DBAA produced distinct sub-lethal reproductive effects: a single 1250 mg/kg dose reduced serum testosterone to 17% of control levels by Day 2 post-exposure (returning to control by Day 14), whereas MBAA at 100 mg/kg (single dose) or 25 mg/kg/day (14 daily doses) showed no reproductive endpoint effects [1]. Sperm motion abnormalities and degenerative flagellar changes in cauda sperm were observed specifically with DBAA exposure [1].
| Evidence Dimension | Acute oral LD₅₀ in adult male rats |
|---|---|
| Target Compound Data | 1737 mg/kg (DBAA) |
| Comparator Or Baseline | 177 mg/kg (MBAA) |
| Quantified Difference | ~10-fold lower acute lethality for DBAA relative to MBAA |
| Conditions | Single oral dose; adult male rats; LD₅₀ determination |
Why This Matters
Procurement decisions for in vivo toxicology studies must account for the 10-fold difference in acute lethality, as MBAA requires substantially different dosing regimens and safety handling protocols compared to DBAA.
- [1] Linder RE, Klinefelter GR, Strader LF, Suarez JD, Dyer CJ. Acute spermatogenic effects of bromoacetic acids. Fundam Appl Toxicol. 1994;22(3):422-430. doi:10.1006/faat.1994.1048. View Source
